Antheraxanthin A

Content Navigation

High-purity Antheraxanthin A (≥95% HPLC) for VAZ cycle research. * Supplied under inert gas and dry ice to prevent degradation of the labile epoxide. * Enables precise HPLC calibration curves and VDE enzyme assays; not substitutable by lutein or zeaxanthin (distinct retention times and UV-Vis max at 444/472 nm).

CAS Number

Product Name

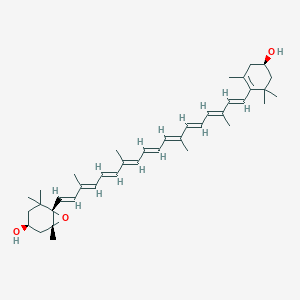

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Antheraxanthin A (CAS 640-03-9) is a critical mono-epoxide xanthophyll carotenoid that serves as the intermediate in the plant violaxanthin-zeaxanthin cycle. For analytical and biochemical procurement, it is primarily sourced as a high-purity (≥95% via HPLC) reference standard. Due to the presence of a highly reactive conjugated polyene chain and an epoxide group, Antheraxanthin exhibits extreme sensitivity to light, heat, and oxidative degradation, necessitating stringent cold-chain logistics (typically shipped on dry ice and stored at -70°C) and inert gas packaging . Unlike more abundant carotenoids, its transient nature in biological systems makes commercial high-purity synthesis or isolation essential for laboratories requiring precise quantification of the xanthophyll de-epoxidation state (DPS) in photosynthetic and food science research [1].

Research Fit

In both analytical chromatography and enzymatic assays, Antheraxanthin cannot be substituted by its structural neighbors, Violaxanthin (di-epoxide) or Zeaxanthin (zero epoxides). While crude plant extracts contain the entire 'VAZ' pool, the steady-state concentration of Antheraxanthin is highly variable and often too low to serve as an internal standard, rendering crude mixtures useless for generating reliable HPLC calibration curves[1]. Furthermore, substituting Antheraxanthin with more stable, commercially abundant carotenoids like lutein or beta-carotene fails because they possess entirely different polarity profiles, resulting in drastically different retention times on C30 columns and failing to accurately model the mono-epoxide's specific UV-Vis absorption maxima (444 and 472 nm) required for precise photodiode array detection [2].

Substitution Risk

Chromatographic Resolution for Xanthophyll Cycle Quantification

To accurately calculate the de-epoxidation state (DPS) of the xanthophyll cycle, analysts must resolve Antheraxanthin from both Violaxanthin and Zeaxanthin. High-purity Antheraxanthin standards (≥95%) elute at distinct retention times (e.g., ~19.0 to 20.3 minutes on specialized C30 columns), cleanly separating from the more polar Violaxanthin and the less polar Zeaxanthin [1]. Using a pure standard ensures accurate Relative Response Factors (RRFs), whereas relying on mixed extracts leads to peak overlap and quantification errors in complex matrices[2].

| Evidence Dimension | HPLC Retention Time and Peak Resolution (C30 Column) |

| Target Compound Data | Pure Antheraxanthin Standard (rt ~19-20 min, sharp baseline resolution) |

| Comparator Or Baseline | Crude VAZ extract (variable retention, peak co-elution with matrix interferents) |

| Quantified Difference | >95% purity enables precise RRF calculation and baseline separation. |

| Conditions | C30 Carotenoid column, gradient elution (MeOH/MTBE/H2O), PDA detection at 444/472 nm |

Procurement of the pure standard is strictly required to validate HPLC-DAD methods for quantifying the intermediate de-epoxidation state in agricultural and food samples.

Membrane Thermal Stability and Photoprotective Intermediate Function

In biophysical studies of thylakoid membrane models, Antheraxanthin provides a distinct intermediate level of structural stabilization compared to its cycle counterparts. Studies demonstrate that the mono-epoxide structure of Antheraxanthin imparts greater heat and light stability to lipid membranes than the di-epoxide Violaxanthin, but less than the fully de-epoxidized Zeaxanthin [1]. This specific thermodynamic behavior makes pure Antheraxanthin strictly required for researchers constructing synthetic liposomes or studying the precise step-wise mechanics of non-photochemical quenching (NPQ) [2].

| Evidence Dimension | Thylakoid/Lipid Membrane Thermal Stability Contribution |

| Target Compound Data | Antheraxanthin (Intermediate stability profile) |

| Comparator Or Baseline | Violaxanthin (Lower stability) and Zeaxanthin (Highest stability) |

| Quantified Difference | Distinct intermediate thermodynamic stabilization strictly correlated to the single epoxide group. |

| Conditions | In vitro lipid membrane models under high-light and thermal stress |

Researchers modeling membrane dynamics cannot use Zeaxanthin as a proxy; they must procure Antheraxanthin to accurately simulate the intermediate phase of photoprotection.

Stringent Storage and Handling Requirements vs. Common Carotenoids

Unlike more robust carotenoids such as beta-carotene, which can often tolerate standard -20°C freezer storage for extended periods, Antheraxanthin is highly susceptible to oxidative and thermal degradation. Commercial analytical standards of Antheraxanthin require ultra-low temperature storage (-70°C) and are often shipped in solution (e.g., ethanol or acetone) under a nitrogen or argon atmosphere to prevent rapid epoxide ring opening and isomerization . Failure to adhere to these cold-chain procurement requirements results in rapid loss of the ≥95% assay purity, rendering the standard invalid for quantitative use .

| Evidence Dimension | Storage Temperature and Shelf-Life Stability |

| Target Compound Data | Antheraxanthin (Requires -70°C, inert gas, highly sensitive) |

| Comparator Or Baseline | Beta-carotene / Lutein (Tolerates -20°C, moderately stable) |

| Quantified Difference | Strict requirement for -70°C to maintain ≥95% purity over a limited shelf life. |

| Conditions | Long-term laboratory storage of analytical reference standards |

Procurement teams must ensure ultra-low temperature cold-chain logistics are in place before ordering, as standard shipping will destroy the product's analytical value.

HPLC-DAD Calibration in Food and Agricultural Science

Directly downstream of its unique chromatographic resolution [1], pure Antheraxanthin is procured to establish calibration curves and Relative Response Factors (RRFs). This is essential for quantifying the nutritional profile and stress history of crops, citrus juices, and leafy greens, where the exact ratio of VAZ cycle pigments must be determined.

Enzyme Kinetics of Violaxanthin De-epoxidase (VDE)

Because generic substitution with other carotenoids fails to mimic its exact mono-epoxide structure, Antheraxanthin is strictly required as a precise substrate and product standard to measure the specific activity and conversion rates of VDE in isolated chloroplast assays[2].

Biophysical Modeling of Photosynthetic Membranes

Leveraging its intermediate membrane stabilization properties, Antheraxanthin is incorporated into synthetic liposomes to study how the mono-epoxide structure physically alters membrane fluidity and non-photochemical quenching (NPQ) compared to di-epoxide and zero-epoxide carotenoids [2].

Application Fit Matrix

References

- [1] ACS Publications. 'Quantification of Carotenoids in Foods Using Relative Response Factors by HPLC with a Photodiode Array Detector.' J. Agric. Food Chem. 2025.

- [2] Journal of Biological Chemistry. 'Elevated Zeaxanthin Bound to Oligomeric LHCII Enhances the Resistance of Arabidopsis to Photooxidative Stress.' 2007.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

2: Aparicio-Ruiz R, Gandul-Rojas B. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils. J Agric Food Chem. 2012 May 23;60(20):5180-91. doi: 10.1021/jf300332m. Epub 2012 May 11. PubMed PMID: 22509927.

3: Goss R, Lepetit B, Wilhelm C. Evidence for a rebinding of antheraxanthin to the light-harvesting complex during the epoxidation reaction of the violaxanthin cycle. J Plant Physiol. 2006 Mar;163(5):585-90. Epub 2005 Sep 12. PubMed PMID: 16473664.

4: Meléndez-Martínez AJ, Britton G, Vicario IM, Heredia FJ. Identification of isolutein (lutein epoxide) as cis-antheraxanthin in orange juice. J Agric Food Chem. 2005 Nov 30;53(24):9369-73. PubMed PMID: 16302749.

5: D/'Haese D, Vandermeiren K, Caubergs RJ, Guisez Y, De Temmerman L, Horemans N. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of antheraxanthin and zeaxanthin. J Theor Biol. 2004 Mar 21;227(2):175-86. PubMed PMID: 14990382.

6: Gilmore AM, Yamamoto HY. Time-resolution of the antheraxanthin- and delta pH-dependent chlorophyll a fluorescence components associated with photosystem II energy dissipation in Mantoniella squamata. Photochem Photobiol. 2001 Aug;74(2):291-302. PubMed PMID: 11547568.

7: Latowski D, Burda K, Strzałka K. A mathematical model describing kinetics of conversion of violaxanthin to zeaxanthin via intermediate antheraxanthin by the xanthophyll cycle enzyme violaxanthin de-epoxidase. J Theor Biol. 2000 Oct 21;206(4):507-14. PubMed PMID: 11013111.

Explore Compound Types

O4Si-4